Indy

Neuroscience Drug Discovery Kinase Selectivity

Researchers requiring selective DYRK1A/B inhibition often face confounding MAO-A activity with harmine. INDY solves this. • DYRK1A IC50: 0.24 μM; DYRK1B IC50: 0.23 μM • >90% inhibition of CLK1/4, DYRK2/3, CSNK1D, PIM1 at 10 μM • No MAO-A inhibition - clean neuroscience probe • Available as prodrug proINDY for in vivo models • Purity: ≥98% (HPLC), off-white powder, soluble in DMSO (50 mg/mL)

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
Cat. No. B10786704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndy
Molecular FormulaC12H13NO2S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C
InChIInChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3
InChIKeyGCSZJMUFYOAHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INDY: ATP-Competitive DYRK1A/B Inhibitor


INDY (CAS 1169755-45-6) is a benzothiazole-derived, ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), with reported IC50 values of 0.24 μM and 0.23 μM, respectively [1]. X-ray crystallography confirms that INDY binds within the ATP-binding pocket of DYRK1A, and in vitro kinase profiling against a panel of 66 kinases reveals >90% inhibition of CLK1, CLK4, DYRK2, DYRK3, CSNK1D, and PIM1 at a 10 μM concentration . Critically, INDY does not inhibit monoamine oxidase A (MAO-A), distinguishing it from other potent DYRK inhibitors like harmine [1]. The compound is also available as a prodrug, proINDY, which has demonstrated efficacy in rescuing developmental malformations in a Xenopus embryo model of DYRK1A overexpression [2].

Why INDY Is Not Interchangeable


The simple substitution of INDY with another in vitro DYRK1A inhibitor (e.g., harmine, leucettine-41) is scientifically unjustified due to marked differences in off-target kinase inhibition and functional outcomes in disease-relevant cellular models. For example, while harmine, 2-2c, and 5-IT uniquely enhance both human pancreatic beta cell proliferation and differentiation, INDY, like leucettine-41 and CC-401, fails to induce expression of key beta cell maturation markers (e.g., PDX1, MAFA) [1]. Furthermore, INDY's lack of MAO-A inhibition, in stark contrast to harmine, eliminates a confounding variable in neuroscience applications [2]. These divergent phenotypes underscore that DYRK1A inhibitors are not a functionally interchangeable class. The specific quantitative comparisons in the following section provide a rigorous basis for selecting INDY for research contexts where DYRK1A/B/CLK inhibition is required without confounding MAO-A activity or false-positive beta cell differentiation signals.

INDY vs. Key Comparators


MAO-A Selectivity Advantage over Harmine

A critical differentiator for INDY is its lack of MAO-A inhibition, a significant off-target effect of the commonly used DYRK1A inhibitor harmine. In a direct head-to-head assay measuring MAO activity with a luminogenic substrate, harmine inhibited MAO-A with an IC50 of 0.5 μM, whereas INDY showed no inhibition of MAO-A at concentrations up to 100 μM [1]. This clean profile prevents confounding results in studies of neuronal function and neuropsychiatric disease models .

Neuroscience Drug Discovery Kinase Selectivity

Human β-Cell Proliferation vs. Harmine

INDY is comparable to other DYRK1A inhibitors in its ability to induce human pancreatic beta cell proliferation, a key metric for diabetes research. In a cross-study comparison using human islet preparations, the maximum proliferation induction (measured by Ki67+ beta cells) for INDY was 1.7%, while harmine and leucettine-41 induced 2.1% and 2.8% Ki67+ beta cells, respectively [1]. Importantly, the study notes that harmine, INDY, and leucettine-41 are similar in potency for this effect, though the absolute values differ [2].

Diabetes Beta Cell Biology Regenerative Medicine

No β-Cell Differentiation Induction

While INDY effectively drives beta cell proliferation, it is functionally distinct from other DYRK1A inhibitors in its inability to promote beta cell differentiation. In a direct comparison, treatment of human islets with harmine, 2-2c, or 5-IT significantly increased expression of key beta cell maturation genes (PDX1, MAFA, NKX6.1). In contrast, INDY, along with GNF4877, CC-401, and Leucettine, failed to induce expression of these markers [1]. This negative finding is a critical selection criterion, as it demonstrates that the pro-proliferative and pro-differentiation effects of DYRK1A inhibitors are separable.

Diabetes Beta Cell Biology Cell Differentiation

proINDY In Vivo Phenotype Rescue

The in vivo utility of INDY is demonstrated through its prodrug, proINDY, which effectively rescues developmental malformations in a Xenopus laevis model of DYRK1A overexpression. When xDyrk1A was overexpressed in embryos, it caused severe head and eye deformities. Treatment with 2.5 μM proINDY significantly reversed these abnormalities, resulting in normally developed tadpoles at stage 40/41, without apparent toxicity [1]. This demonstrates the ability of INDY (via its cell-permeable prodrug) to engage DYRK1A and produce a functional, organism-level rescue. Direct in vivo comparator data for other DYRK1A inhibitors in this specific model are not available in the primary literature, making this a class-level inference of in vivo efficacy.

Down Syndrome Developmental Biology In Vivo Pharmacology

INDY Optimal Applications


MAO-A-Free DYRK1A Inhibition for Neuroscience

INDY is the optimal choice for studies investigating DYRK1A's role in neuronal signaling, tau pathology, or Down syndrome models where inhibition of MAO-A (a known off-target of harmine) would confound interpretation [1]. Its demonstrated ability to reverse aberrant tau phosphorylation and rescue calcineurin/NFAT signaling in cellular models provides a clean, on-target chemical probe for these pathways .

β-Cell Proliferation Without Differentiation Artifacts

For research focused exclusively on inducing human beta cell proliferation, INDY is a preferred tool. While it induces proliferation with comparable potency to harmine [1], it uniquely lacks the confounding pro-differentiation effects that other DYRK1A inhibitors exhibit . This allows for the specific study of proliferative signaling mechanisms independent of differentiation.

DYRK/CLK Kinase Profiling Benchmark

INDY serves as a well-characterized reference compound for profiling the DYRK and CLK kinase families. With defined IC50 values for DYRK1A (0.24 μM) and DYRK1B (0.23 μM) and known >90% inhibition of CLK1/4, DYRK2/3, CSNK1D, and PIM1 at 10 μM [1], it provides a benchmark for assessing the potency and selectivity of novel inhibitors in these kinase families. Its availability as a pure, off-white powder with defined solubility in DMSO (50 mg/mL) facilitates reproducible assay development .

Xenopus Studies Using proINDY Prodrug

When in vivo target engagement of DYRK1A is required, the prodrug proINDY is the necessary tool. Its demonstrated efficacy in rescuing DYRK1A overexpression-induced malformations in Xenopus embryos at 2.5 μM, without overt toxicity, provides a validated protocol for organism-level DYRK1A inhibition [1]. This application is particularly relevant for research into the developmental pathology of Down Syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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